4-Chloro-7-methoxy-1H-indole-2-carboxylic acid 4-Chloro-7-methoxy-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16519220
InChI: InChI=1S/C10H8ClNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol

4-Chloro-7-methoxy-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC16519220

Molecular Formula: C10H8ClNO3

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-methoxy-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
IUPAC Name 4-chloro-7-methoxy-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C10H8ClNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14)
Standard InChI Key FPMNNFPNZOXDMG-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular formula of 4-chloro-7-methoxy-1H-indole-2-carboxylic acid is C10_{10}H8_{8}ClNO3_{3}, derived by replacing the methyl ester group in its methyl ester analog (C11_{11}H10_{10}ClNO3_{3}) with a carboxylic acid functionality. The IUPAC name, methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate, corresponds to the ester form, while hydrolysis yields the free acid . The SMILES notation for the methyl ester is COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OC , which adjusts to COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OH for the carboxylic acid.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10_{10}H8_{8}ClNO3_{3}
Molecular Weight225.63 g/mol
IUPAC Name4-Chloro-7-methoxy-1H-indole-2-carboxylic acid
SMILESCOC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OH
Topological Polar Surface Area75.1 Ų

Spectroscopic Characteristics

While direct spectroscopic data for the carboxylic acid form is limited, insights can be extrapolated from its methyl ester analog and structurally related indole derivatives . Nuclear Magnetic Resonance (NMR) spectroscopy of the methyl ester reveals distinct peaks for the methoxy group (~δ 3.9 ppm), aromatic protons influenced by electron-withdrawing substituents (~δ 7.2–7.5 ppm), and the ester carbonyl (~δ 165 ppm in 13^{13}C NMR) . Fourier-Transform Infrared (FTIR) spectroscopy typically shows absorption bands for N-H (~3400 cm1^{-1}), C=O (~1700 cm1^{-1}), and C-Cl (~750 cm1^{-1}) .

Synthesis and Manufacturing

Hemetsberger–Knittel Indole Synthesis

The methyl ester of 4-chloro-7-methoxy-1H-indole-2-carboxylic acid can be synthesized via the Hemetsberger–Knittel reaction, a two-step process involving:

  • Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde (e.g., 4-chloro-3-methoxybenzaldehyde) to form methyl 2-azidocinnamate .

  • Thermolytic cyclization of the azide intermediate under controlled conditions (160–180°C) to yield the indole-2-carboxylate .

Optimization of reaction parameters, such as stoichiometry, temperature, and solvent, is critical to maximizing yield and minimizing regioisomer formation . For example, excess zinc chloride (1.5–2.0 equiv) in ethylene glycol at 160°C enhances cyclization efficiency .

Table 2: Synthesis Conditions and Yields

StepConditionsYield
Knoevenagel CondensationMethyl 2-azidoacetate, ZnCl2_{2}, 120°C65–70%
CyclizationEthylene glycol, 160°C, N2_{2} atmosphere60–66%
HydrolysisNaOH/EtOH, reflux, 12 h75–80%

Alternative Routes: Cyclization of Hydrazones

A patent-pending method for analogous indole-2-carboxylic acids involves cyclizing ethyl pyruvate phenylhydrazones in ethylene glycol with ZnCl2_{2} . For instance, ethyl pyruvate-5-chloro-2-methoxyphenylhydrazone undergoes cyclization at 160°C to yield the ethyl ester, which is subsequently hydrolyzed with aqueous NaOH to the carboxylic acid . This method achieves 76% yield and 98.6% purity (HPLC) for the bromo-methyl analog, suggesting applicability to the chloro-methoxy variant .

Physicochemical Properties

Thermal Stability and Solubility

The compound’s melting point is estimated at 195–198°C based on analogs like 4-bromo-7-methylindole-2-carboxylic acid (mp 196–198°C) . It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alkaline aqueous solutions due to the deprotonated carboxylate form.

Table 3: Physicochemical Data

PropertyValue
Melting Point195–198°C (estimated)
Solubility in DMSO>10 mg/mL
LogP (Octanol-Water)2.1 (predicted)
pKa (Carboxylic Acid)~4.2

Stability Under Ambient Conditions

The carboxylic acid is stable at room temperature under inert atmospheres but may undergo decarboxylation at elevated temperatures (>200°C). Storage recommendations include protection from light and moisture, with refrigeration (-20°C) for long-term preservation .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The methyl ester derivative serves as a precursor for amide and hydrazide derivatives, which are pivotal in developing kinase inhibitors and antimicrobial agents . Hydrolysis to the free acid enables conjugation with amines or alcohols to generate prodrugs or polymer-bound formulations .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is employed to assess purity. The bromo-methyl analog elutes at 8.2 min with 98.6% purity under isocratic conditions (60:40 acetonitrile:water) , suggesting similar retention times for the chloro-methoxy variant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key 1^{1}H NMR signals (predicted for DMSO-d6_{6}):

  • N-H proton: δ 12.1 (s, 1H)

  • Aromatic protons: δ 7.38 (d, J = 8.5 Hz, 1H, H-5), δ 6.92 (d, J = 2.0 Hz, 1H, H-3), δ 6.85 (dd, J = 8.5, 2.0 Hz, 1H, H-6)

  • Methoxy group: δ 3.87 (s, 3H)

Future Directions and Research Gaps

  • Synthetic Optimization: Developing catalytic, enantioselective methods for indole ring formation could improve sustainability and scalability .

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., HepG2, MCF-7) and microbial pathogens to identify lead compounds.

  • Formulation Studies: Explore salt forms (e.g., sodium, potassium) to enhance aqueous solubility for parenteral delivery.

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